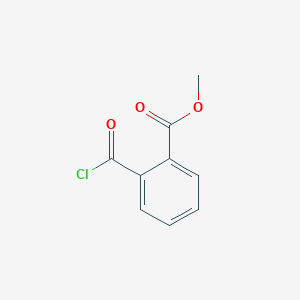
Methyl 2-(chlorocarbonyl)benzoate
Übersicht
Beschreibung
“Methyl 2-(chlorocarbonyl)benzoate” is a chemical compound with the molecular formula C9H7ClO3 . It is an ester and can be synthesized from 2-chlorobenzoyl chloride .
Synthesis Analysis
The synthesis of “Methyl 2-(chlorocarbonyl)benzoate” can be achieved from 2-chlorobenzoyl chloride . In a related process, Methyl benzoate can be formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(chlorocarbonyl)benzoate” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .
Chemical Reactions Analysis
“Methyl 2-(chlorocarbonyl)benzoate” can undergo various chemical reactions. For instance, its reduction with NaBH4 in diglyme at 162°C affords 2-chlorobenzyl alcohol . In another study, it was found that many benzoate compounds exhibit repellency against bed bugs, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB), exhibiting the longest-lasting repellency against both insecticide susceptible and pyrethroid resistant strains of bed bug .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Methyl 2-(chlorocarbonyl)benzoate is utilized in the synthesis of novel compounds such as methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, which serves as a precursor for high-performance polymers modified by hydroxy groups, showcasing its significance in developing new materials with enhanced properties (Zhang Qinglon, 2014).
Efficient Synthesis Processes
- The compound's role in facilitating efficient synthesis processes is evident in the creation of methyl 2-(chlorosulfonyl)benzoate via continuous-flow diazotization. This method emphasizes the potential of Methyl 2-(chlorocarbonyl)benzoate in minimizing side reactions and improving yield and efficiency in chemical synthesis (Zhiqun Yu et al., 2016).
Application in Polymer and Material Science
- Its application extends to polymer and material science, where it is used as a building block in crystal engineering to achieve phase transitions in structures, indicating its potential in designing materials with tailored properties for specific applications (Russell D. L. Johnstone et al., 2010).
Investigational Studies in Cytotoxicity and Biopesticide Development
- Methyl 2-(chlorocarbonyl)benzoate derivatives, such as methyl benzoate, have been investigated for their cytotoxic effects on human cells in vitro, providing insights into their safety profile and potential therapeutic applications (Heeyoun Bunch et al., 2020). Additionally, methyl benzoate shows insecticidal and repellent activities against pests like Bemisia tabaci, suggesting its utility in developing eco-friendly biopesticides (Md. Mostafiz et al., 2018).
Environmental Monitoring
- Furthermore, the compound has been explored for environmental monitoring, particularly in the investigation of mold growth in indoor settings by monitoring outgassed methyl benzoate as a biomarker, illustrating its application in public health and safety (D. Parkinson et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWUEAMCSHHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457229 | |
| Record name | methyl 2-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorocarbonyl)benzoate | |
CAS RN |
4397-55-1 | |
| Record name | Benzoic acid, 2-(chlorocarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4397-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

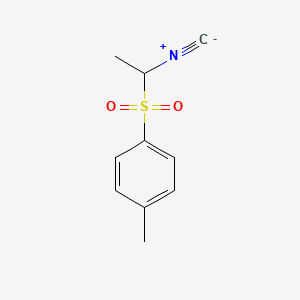
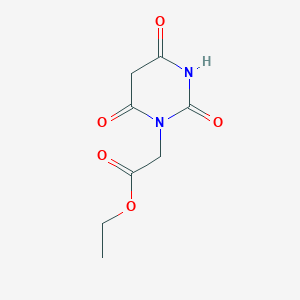
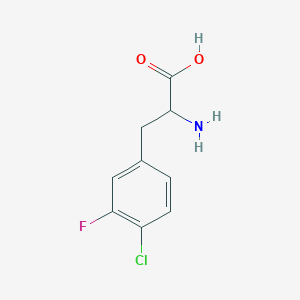
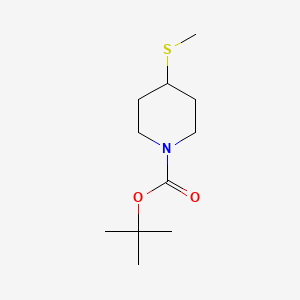

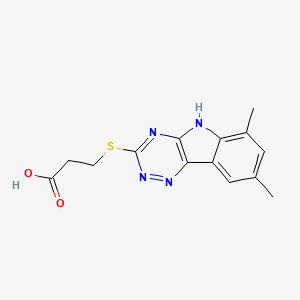
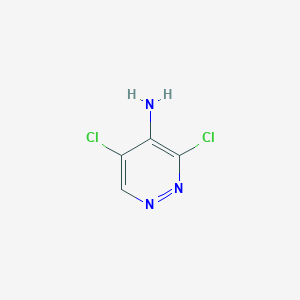
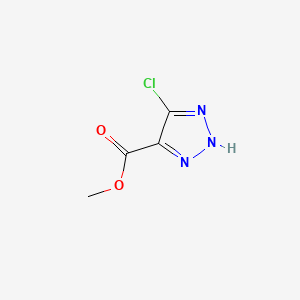
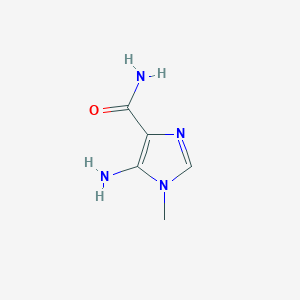
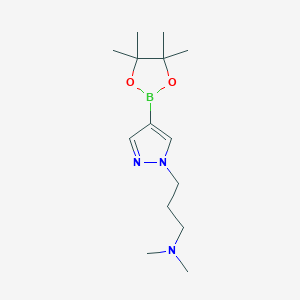
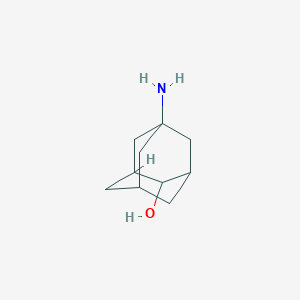
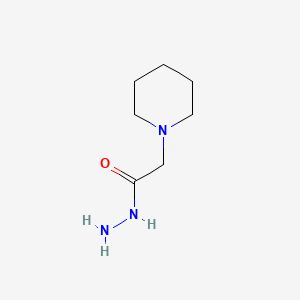

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)